molecular formula C6H11ClN2 B12368802 4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine

4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine

Cat. No.: B12368802
M. Wt: 146.62 g/mol
InChI Key: BCJYSWHRVKFIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine is a heterocyclic organic compound that features a tetrahydropyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine typically involves the chlorination of a suitable precursor followed by amination. One common method starts with the chlorination of 2-methyl-2,3,4,5-tetrahydropyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting 4-chloro derivative is then subjected to amination using ammonia or an amine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated amine form.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: This compound is structurally similar but lacks the tetrahydropyridine ring.

    2-Methyl-2,3,4,5-tetrahydropyridine: This compound is similar but does not have the chlorine substitution.

    4-Chloro-2-methylpyridine: This compound has a pyridine ring instead of a tetrahydropyridine ring.

Uniqueness

4-Chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine is unique due to the combination of its tetrahydropyridine ring and specific substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

4-chloro-2-methyl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C6H11ClN2/c1-4-2-5(7)3-6(8)9-4/h4-5H,2-3H2,1H3,(H2,8,9)

InChI Key

BCJYSWHRVKFIKY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(=N1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.